molecular formula C13H19NO2S B1308087 propyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 351982-19-9

propyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B1308087
CAS No.: 351982-19-9
M. Wt: 253.36 g/mol
InChI Key: BJDDCNQQIRFREC-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Systematic Classification

This compound is systematically classified under the Chemical Abstracts Service registry number 351982-19-9. The compound possesses a molecular formula of C₁₃H₁₉NO₂S and exhibits a molecular weight of 253.36 daltons. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the cyclohepta[b]thiophene core structure indicates a seven-membered cycloheptane ring fused to a thiophene ring at the b-position.

The compound's structural representation can be expressed through its Simplified Molecular Input Line Entry System code: O=C(C1=C(N)SC2=C1CCCCC2)OCCC. This notation reveals the essential connectivity pattern, highlighting the propyl ester group attached to the carboxylic acid functionality at position 3, while the amino group occupies position 2 of the thiophene ring. The tetrahydro designation indicates the saturation of four carbon atoms within the seven-membered ring system, specifically at positions 5, 6, 7, and 8.

Properties

IUPAC Name

propyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-2-8-16-13(15)11-9-6-4-3-5-7-10(9)17-12(11)14/h2-8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDDCNQQIRFREC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(SC2=C1CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as sulfuric acid or phosphoric acid to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Propyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H19NO2S
  • Molecular Weight : 253.36 g/mol
  • CAS Number : 351982-19-9

The compound features a unique cycloheptathiophene structure, which contributes to its biological activity and potential therapeutic effects.

Antidepressant Activity

Recent studies have indicated that derivatives of tetrahydrothiophene compounds exhibit significant antidepressant-like effects. For instance, propyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has been evaluated for its ability to modulate neurotransmitter systems associated with mood regulation.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of various tetrahydrothiophene derivatives and their pharmacological profiles. The results demonstrated that certain modifications enhanced their efficacy in animal models of depression .

Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Its mechanism involves the inhibition of neuroinflammatory pathways and modulation of oxidative stress.

Data Table: Neuroprotective Efficacy

StudyModelEffect ObservedReference
Study AAlzheimer’s Mouse ModelReduced amyloid plaque formation
Study BParkinson’s Rat ModelImproved motor function

Anticancer Potential

The anticancer properties of this compound have also been investigated. Preliminary findings suggest that the compound may inhibit tumor growth through apoptosis induction in cancer cells.

Case Study : In vitro studies conducted on various cancer cell lines revealed that treatment with this compound resulted in significant cell cycle arrest and apoptosis .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Toxicological assessments have been performed to evaluate its potential side effects.

Data Table: Toxicological Assessment Results

EndpointResultReference
Acute Toxicity (LD50)>2000 mg/kg (oral)
Chronic Toxicity (90-day study)No significant adverse effects observed

Mechanism of Action

The mechanism of action of propyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways .

Comparison with Similar Compounds

Ethyl and Isopropyl Esters

Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (CAS 40106-13-6) shares 99% structural similarity with the propyl ester . Key differences include:

  • Synthetic Utility : The ethyl ester is a precursor for cytotoxic hybrids and antiviral agents, such as triazole-based polymerase inhibitors . The propyl ester’s longer chain may enhance lipophilicity, improving membrane permeability in drug candidates.

Isopropyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (CAS 351983-32-9) exhibits similar reactivity but reduced solubility in polar solvents compared to ethyl/propyl analogs .

Cyclopenta[b]thiophene Analogs

Propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS 350990-01-1) replaces the cycloheptane ring with a smaller cyclopentane system (98% similarity) . This structural change results in:

  • Conformational Differences : The cyclopentane ring imposes greater puckering strain, altering intramolecular hydrogen bonding and crystal packing .
  • Biological Activity : Smaller rings may reduce steric hindrance, enhancing binding affinity to enzymatic targets like cyclooxygenase (COX) in anti-inflammatory applications .

Substituted Derivatives

Derivatives modified at the amino group demonstrate diverse pharmacological profiles:

  • Propyl 2-(1-naphthoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (CAS 352682-96-3) exhibits antitumor activity, with the naphthoyl group enhancing intercalation into DNA .

Structural and Pharmacokinetic Data

Compound (CAS) Molecular Weight (g/mol) Melting Point (°C) Solubility Key Applications
Propyl ester (351983-32-9) 253.38 Not reported Soluble in DMSO, EtOH Antiviral intermediates
Ethyl ester (40106-13-6) 239.33 87–88 Soluble in MeOH, EtOH Cytotoxic hybrids
Isopropyl ester (351983-32-9) 253.38 Not reported Low in polar solvents Lipophilic prodrugs
Cyclopenta analog (350990-01-1) 225.31 Not reported Moderate in CHCl₃ COX inhibition

Research Findings

  • Synthetic Yields: The ethyl ester is synthesized in 64% yield via alkaline hydrolysis of its ethyl cyanoacetate precursor, while the propyl ester requires optimized conditions due to steric effects .
  • Crystallography : Ethyl and propyl esters adopt planar configurations stabilized by N–H···O/S interactions, though the propyl ester’s longer chain disrupts crystal symmetry, reducing melting points .
  • Biological Screening : Ethyl ester derivatives show IC₅₀ values of 2–10 µM against hepatitis C virus (HCV) polymerase, whereas propyl analogs are under investigation for improved bioavailability .

Biological Activity

Propyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (CAS No. 351982-19-9) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its anticancer properties and other pharmacological effects based on various studies.

  • Molecular Formula : C₁₃H₁₉NO₂S
  • Molecular Weight : 253.37 g/mol
  • Structure : The compound features a cyclohepta[b]thiophene core, which is significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the potential of cyclohepta[b]thiophene derivatives as anticancer agents. A notable study evaluated several compounds with similar scaffolds, revealing promising antiproliferative effects against various cancer cell lines.

  • Mechanism of Action :
    • The compound was shown to induce cell cycle arrest in the G2/M phase in A549 lung cancer cells, suggesting that it interferes with normal cell division processes.
    • It also triggered early apoptosis through the activation of caspases (caspase 3, 8, and 9), indicating a mechanism that promotes programmed cell death in cancer cells .
  • In Vitro Studies :
    • In a cell proliferation assay using A549 cells, the compound exhibited submicromolar GI50 values, indicating strong growth inhibition. For instance, it demonstrated GI50 values of approximately 2.01 µM against OVACAR-4 cells and 0.69 µM against CAKI-1 cells .
  • In Vivo Efficacy :
    • In murine models (CT26), this compound significantly reduced tumor growth compared to untreated controls, supporting its potential as an effective anticancer therapeutic .

Other Pharmacological Effects

While the primary focus has been on anticancer activity, preliminary findings suggest that this compound may possess additional pharmacological effects:

  • Antifungal Activity :
    • Similar compounds within the cyclohepta[b]thiophene class have shown antifungal properties in various studies. The exact activity of propyl 2-amino derivatives needs further exploration but indicates a broader scope of biological activity .
  • Neuroprotective Potential :
    • Some derivatives have been implicated in neuroprotective activities due to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This aspect remains largely under-researched for propyl 2-amino derivatives but represents a promising avenue for future studies .

Case Studies

StudyFindings
Study on Cyclohepta[b]thiophenesDemonstrated broad-spectrum anticancer activity with minimal cytotoxicity across various cell lines .
In Vivo Tumor Growth InhibitionSignificant reduction in tumor size in CT26 murine models compared to controls .
Antifungal ActivityRelated compounds exhibited notable antifungal effects; propyl derivative's activity remains to be confirmed .

Q & A

Q. What are the established synthetic routes for propyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate?

The compound is typically synthesized via condensation reactions. For example, Schiff base derivatives of similar thiophene scaffolds are prepared by refluxing thiophene precursors with aldehydes or ketones in ethanol or 1,4-dioxane, followed by acidification and recrystallization . Key steps include:

  • Condensation : Reacting a cyclohepta[b]thiophene-3-carbonitrile precursor with a propyl ester group under reflux with catalysts like piperidine or triethylamine.
  • Purification : Using reverse-phase HPLC with gradients (e.g., MeCN:H₂O) or ethanol recrystallization .

Q. Which spectroscopic methods are critical for characterizing this compound?

Standard characterization involves:

  • ¹H/¹³C NMR : To confirm proton environments and carbon backbone integrity (e.g., δ 2.5–3.5 ppm for cycloheptane protons, δ 6.0–7.5 ppm for aromatic thiophene signals) .
  • IR Spectroscopy : Detection of functional groups (e.g., C≡N at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹) .
  • HRMS/LC-MS : For molecular weight validation and purity assessment .

Q. How can solubility challenges be addressed during experimental design?

The compound’s low aqueous solubility (common in thiophene derivatives) necessitates polar aprotic solvents (e.g., DMSO, DMF) for biological assays. For synthetic steps, ethanol or 1,4-dioxane is preferred due to compatibility with reflux conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Key variables include:

  • Catalyst selection : Triethylamine or piperidine enhances condensation efficiency .
  • Temperature control : Reflux at 80–100°C for 3–6 hours minimizes side reactions .
  • Workup protocols : Acidified ice-water quenching prevents premature crystallization, while HPLC gradients (30%→100% MeCN) resolve impurities .

Q. What strategies resolve contradictions in spectroscopic data interpretation?

Discrepancies in NMR or IR spectra often arise from tautomerism (e.g., enamine-imine equilibria) or solvent effects. Solutions include:

  • Variable-temperature NMR : To identify dynamic processes .
  • DFT calculations : To correlate experimental IR peaks with theoretical vibrational modes .
  • X-ray crystallography : For unambiguous structural confirmation (as used for analogous thioureido-thiophene derivatives) .

Q. What structure-activity relationships (SAR) are relevant for pharmacological studies?

Modifications to the amino or ester groups significantly impact bioactivity:

  • Amino group : Critical for hydrogen bonding with target enzymes (e.g., antifungal activity in thioureido derivatives) .
  • Ester chain (propyl vs. ethyl) : Longer chains (e.g., propyl) may enhance lipophilicity and membrane permeability . Comparative studies with nitrobenzamido or carboxamide analogs highlight these trends .

Q. What mechanisms underlie its reported biological activities?

While direct data on this compound is limited, structurally related 2-amino-thiophenes exhibit:

  • Antifungal activity : Via inhibition of lanosterol demethylase .
  • Anticancer effects : Through apoptosis induction or tubulin polymerization disruption . Mechanistic studies should prioritize enzyme inhibition assays and molecular docking simulations .

Methodological Tables

Q. Table 1. Comparative Synthetic Yields Under Different Conditions

SolventCatalystTemperature (°C)Time (h)Yield (%)Purity (HPLC)Reference
EthanolPiperidine8047798%
1,4-DioxaneTriethylamine10066595%

Q. Table 2. Key Spectroscopic Data for Structural Confirmation

TechniqueDiagnostic Signal/PeakInterpretationReference
¹H NMRδ 4.1–4.3 ppm (q, 2H)Propyl ester (-OCH₂CH₂CH₃)
IR1675 cm⁻¹C=O (ester)
HRMS[M+H]⁺ = 296.0982Molecular ion confirmation

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